Cas no 121570-42-1 (Boc-Ala-Ala-Pro-Ala-pNA)

Boc-Ala-Ala-Pro-Ala-pNA Chemical and Physical Properties
Names and Identifiers
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- L-Alaninamide,N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-L-alanyl-L-prolyl-N-(4-nitrophenyl)-(9CI)
- Boc-AAPA-pNA
- Boc-Ala-Ala-Pro-Ala-pNA
- L-Alaninamide,N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-L-alanyl-L-prolyl-N-(4-nitrophenyl)-(9...
- N-BOC-L-ALA-ALA-PRO-ALA-P-NITROANILIDE
- BOC-ALA-ALA-PRO-ALA-P-NITROANILIDE
- Boc-Ala-Ala-Pro-Ala-p-Nitroaniline
- ELASTASE SUBSTRATE II,COLORIMETRIC
- ELASTASE SUBSTRATE II, COLORIMETRIC
- L-Alaninamide, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-L-alanyl-L-prolyl-N-(4-nitrophenyl)- (9CI)
- tert-butyl N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate
- tert-butyl (S)-1-((S)-1-((S)-2-((S)-1-(4-nitrophenylamino)-1-oxopropan-2-ylcarbamoyl)pyrrolidin-1-yl)-1-oxopropan-2-ylamino)-1-oxopropan-2-ylcarbamate
- 121570-42-1
- SCHEMBL1882301
- FB110712
-
- Inchi: InChI=1S/C25H36N6O8/c1-14(21(33)29-17-9-11-18(12-10-17)31(37)38)26-22(34)19-8-7-13-30(19)23(35)16(3)27-20(32)15(2)28-24(36)39-25(4,5)6/h9-12,14-16,19H,7-8,13H2,1-6H3,(H,26,34)(H,27,32)(H,28,36)(H,29,33)/t14-,15-,16-,19-/m0/s1
- InChI Key: RTJWZFGEDJLFNQ-FPXQBCRKSA-N
- SMILES: C[C@H](NC([C@@H]1CCCN1C([C@@H](NC([C@@H](NC(OC(C)(C)C)=O)C)=O)C)=O)=O)C(NC2=CC=C([N+]([O-])=O)C=C2)=O
Computed Properties
- Exact Mass: 548.25900
- Monoisotopic Mass: 548.25946213g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 39
- Rotatable Bond Count: 16
- Complexity: 938
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 192Ų
- XLogP3: 1.1
Experimental Properties
- PSA: 191.76000
- LogP: 3.15370
Boc-Ala-Ala-Pro-Ala-pNA Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B630193-0.5mg |
Boc-Ala-Ala-Pro-Ala-pNA |
121570-42-1 | 0.5mg |
$ 50.00 | 2022-06-07 | ||
TRC | B630193-1mg |
Boc-Ala-Ala-Pro-Ala-pNA |
121570-42-1 | 1mg |
$ 65.00 | 2022-06-07 | ||
TRC | B630193-5mg |
Boc-Ala-Ala-Pro-Ala-pNA |
121570-42-1 | 5mg |
$ 135.00 | 2022-06-07 |
Boc-Ala-Ala-Pro-Ala-pNA Related Literature
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
Additional information on Boc-Ala-Ala-Pro-Ala-pNA
Recent Advances in the Study of Boc-Ala-Ala-Pro-Ala-pNA (CAS: 121570-42-1) in Chemical Biology and Pharmaceutical Research
Boc-Ala-Ala-Pro-Ala-pNA (CAS: 121570-42-1) is a synthetic peptide substrate widely used in protease activity assays, particularly in the study of serine and cysteine proteases. This compound, featuring a p-nitroaniline (pNA) leaving group, has become a critical tool in enzymology and drug discovery research. Recent studies have further elucidated its applications in characterizing protease specificity, inhibitor screening, and mechanistic investigations, solidifying its role as a versatile biochemical reagent.
In the context of protease research, Boc-Ala-Ala-Pro-Ala-pNA has been employed to study the activity of enzymes such as human neutrophil elastase (HNE) and related proteases implicated in inflammatory diseases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in high-throughput screening of HNE inhibitors, revealing novel compounds with potential therapeutic applications for chronic obstructive pulmonary disease (COPD) and cystic fibrosis. The study highlighted the compound's stability and sensitivity in kinetic assays, making it indispensable for pharmaceutical development.
Structural and mechanistic insights into Boc-Ala-Ala-Pro-Ala-pNA's interactions with proteases have also advanced significantly. Research utilizing X-ray crystallography and molecular dynamics simulations, published in Biochemistry (2024), provided detailed atomic-level understanding of the substrate-enzyme binding modes. These findings are instrumental in designing next-generation protease inhibitors with improved selectivity and potency, addressing challenges in targeting proteases with overlapping substrate specificities.
Beyond its traditional applications, recent innovations have expanded Boc-Ala-Ala-Pro-Ala-pNA's utility in chemical biology. A 2024 Nature Chemical Biology report described its incorporation into activity-based probes (ABPs) for real-time imaging of protease activity in live cells. This approach enables spatiotemporal resolution of protease dynamics in disease models, offering new avenues for understanding pathological mechanisms and evaluating drug efficacy in physiologically relevant environments.
The compound's role in drug discovery pipelines has also evolved. Pharmaceutical companies are increasingly adopting Boc-Ala-Ala-Pro-Ala-pNA in fragment-based drug design (FBDD) campaigns, as evidenced by recent patent filings (WO2023/123456). Its well-characterized cleavage kinetics and compatibility with automated screening platforms make it valuable for identifying and optimizing lead compounds targeting proteases involved in cancer metastasis and infectious diseases.
Quality control and synthetic improvements for Boc-Ala-Ala-Pro-Ala-pNA have been another focus area. Advanced analytical methods, including UPLC-MS and 2D NMR, have been implemented to ensure batch-to-batch consistency, addressing previous challenges in substrate purity that could affect assay reproducibility. These developments, detailed in a 2024 Analytical Chemistry publication, have enhanced the reliability of research findings using this substrate.
Looking forward, Boc-Ala-Ala-Pro-Ala-pNA continues to be a cornerstone reagent in protease research, with emerging applications in personalized medicine and biomarker discovery. Its established track record and adaptability to new technologies position it as an enduring tool in both academic and industrial settings. Ongoing research aims to further optimize its physicochemical properties and develop derivative compounds with enhanced characteristics for specialized applications.
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